1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Description
The compound 1-(2-bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (molecular formula: C₁₂H₁₀BrN₃O₄S, molecular weight: 372.19 g/mol) features a 2-bromo-5-nitrophenyl group attached to an ethanone moiety, which is further connected via a sulfanyl bridge to a 5-ethyl-substituted 1,3,4-oxadiazole ring .
Properties
Molecular Formula |
C12H10BrN3O4S |
|---|---|
Molecular Weight |
372.20 g/mol |
IUPAC Name |
1-(2-bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C12H10BrN3O4S/c1-2-11-14-15-12(20-11)21-6-10(17)8-5-7(16(18)19)3-4-9(8)13/h3-5H,2,6H2,1H3 |
InChI Key |
FCJCPYHTGSKVDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)SCC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Nitration: Addition of a nitro group to the brominated phenyl ring.
Formation of Oxadiazole Ring: Cyclization reaction to form the oxadiazole ring.
Thioether Formation: Introduction of the sulfanyl group to link the oxadiazole ring with the ethanone moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: Conversion of the sulfanyl group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen exchange reactions involving the bromine atom.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Azido or thiocyanato derivatives.
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Studies have shown that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the nitrophenyl group enhances this activity, making it a candidate for developing new antibiotics. For instance, derivatives of similar structures have been evaluated for their efficacy against various bacterial strains, showing promising results in inhibiting growth .
- Anticancer Potential : Research indicates that compounds with similar scaffolds can induce apoptosis in cancer cells. The nitro group is known to participate in redox reactions, potentially leading to increased oxidative stress within tumor cells. This property could be leveraged in designing anticancer agents that selectively target malignant cells while sparing normal tissues .
- Anti-inflammatory Effects : Some derivatives of this compound have been investigated for their anti-inflammatory properties. The incorporation of the oxadiazole moiety is hypothesized to play a role in modulating inflammatory pathways, suggesting potential applications in treating conditions like arthritis or inflammatory bowel disease .
Material Science Applications
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its functional groups allow for easy modification and incorporation into polymer matrices, leading to materials with tailored characteristics for specific applications such as coatings or biomedical devices .
- Sensor Development : The unique electronic properties of the brominated phenyl and oxadiazole groups make this compound suitable for developing sensors. Its ability to interact with various analytes can be harnessed in creating sensitive detection systems for environmental monitoring or medical diagnostics .
Case Study 1: Antibacterial Activity
A series of studies evaluated the antibacterial effects of various derivatives based on the structure of 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-cancer Screening
In vitro assays demonstrated that modifications to the nitrophenyl group significantly influenced cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be determined by the structure-activity relationship studies.
Comparison with Similar Compounds
Structural Analogues with Varied Aromatic Substitutents
The bromo-nitrophenyl group in the target compound distinguishes it from other derivatives. For example:
- 1-(1,3-Benzothiazol-2-yl)-2-(2-bromo-5-nitrophenyl)ethanone (C₁₅H₉BrN₂O₃S): Replaces the oxadiazole ring with a benzothiazole group. This compound was synthesized unexpectedly, highlighting the reactivity of bromo-nitrophenyl intermediates in nucleophilic substitution reactions .
- 1-(4-Bromophenyl)-2-({5-[(2-isopropyl-5-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone (C₂₆H₂₇BrN₄O₂S): Features a triazole ring instead of oxadiazole and a more complex alkoxy substituent. This structural variation may influence solubility and target affinity .
Table 1: Substituent Effects on Aromatic Moieties
Oxadiazole Ring Modifications
The 5-ethyl group on the oxadiazole ring contrasts with other substituents observed in analogs:
- 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone: Features a mercapto (-SH) group on oxadiazole, demonstrating significant antimicrobial activity (MIC: 30.2–43.2 μg/cm³).
- 2-({5-[1-(2-Fluorobiphenyl-4-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-bromophenylacetamide) : Incorporates a fluorinated biphenyl group, which may improve metabolic stability and binding to hydrophobic enzyme pockets .
Table 2: Oxadiazole Substituent Impact
Pharmacological Potential of Analogous Compounds
While the target compound lacks reported bioactivity, related structures provide insights:
- Adamantyl-oxadiazole derivatives : Act as potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, relevant for metabolic disorders like diabetes .
Table 3: Reported Bioactivities of Structural Analogs
Biological Activity
The compound 1-(2-Bromo-5-nitrophenyl)-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a bromo-nitrophenyl moiety and an oxadiazole ring, which are known to contribute to its biological properties. The molecular weight is approximately 344.25 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds containing oxadiazole derivatives often exhibit antimicrobial , anticancer , and anti-inflammatory properties.
- Anticancer Activity : The oxadiazole derivatives have been studied for their potential as anticancer agents. In vitro studies have shown that they can induce apoptosis in cancer cell lines by activating specific pathways related to cell death. For instance, molecular docking studies suggest that these compounds may bind effectively to estrogen receptors, which are crucial in breast cancer proliferation .
- Antimicrobial Activity : The presence of the bromo and nitro groups enhances the compound's ability to disrupt bacterial cell walls, showing promising results against various strains of bacteria .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Study 1: Anticancer Efficacy
In a study involving the synthesis of various oxadiazole derivatives, one derivative demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value lower than 10 µM. This study utilized molecular dynamics simulations to confirm the stability of the protein-ligand complex formed with the estrogen receptor .
Case Study 2: Antimicrobial Properties
Another study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli and S. aureus, indicating strong antimicrobial potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
